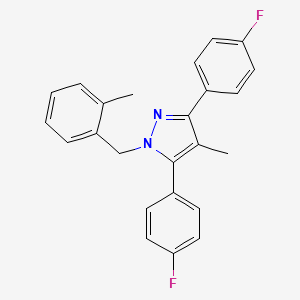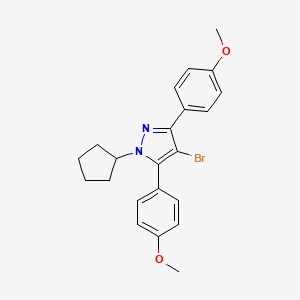![molecular formula C13H17ClN6O3 B10931157 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylpropanamide](/img/structure/B10931157.png)
3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N~1~-methylpropanamide: is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N~1~-methylpropanamide typically involves the following steps:
-
Formation of the Pyrazole Ring:
- The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
- For example, the reaction of hydrazine hydrate with ethyl acetoacetate in the presence of acetic acid can yield 3,5-dimethylpyrazole.
-
Nitration and Chlorination:
- The pyrazole ring is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.
- Chlorination can be achieved using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 4-position.
-
Amide Formation:
- The final step involves the formation of the amide bond. This can be achieved by reacting the chlorinated and nitrated pyrazole with N-methyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods:
- Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- The nitro group in the compound can undergo reduction to form an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
-
Substitution:
- The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products:
- Reduction of the nitro group yields the corresponding amino derivative.
- Substitution of the chloro group yields various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry:
- The compound can be used as a building block for the synthesis of more complex molecules in organic synthesis.
Biology:
- Pyrazole derivatives, including this compound, have shown potential as enzyme inhibitors, which can be useful in studying enzyme functions and pathways.
Medicine:
- The compound may have potential therapeutic applications due to its structural similarity to other biologically active pyrazole derivatives.
Industry:
- It can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The exact mechanism of action of 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N~1~-methylpropanamide depends on its specific application. in general, pyrazole derivatives can interact with various molecular targets, such as enzymes or receptors, by forming hydrogen bonds, hydrophobic interactions, or covalent bonds. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
- 3-(4-Chloro-1H-pyrazol-1-yl)-N~1~-methylpropanamide
- 3-(4-Nitro-1H-pyrazol-1-yl)-N~1~-methylpropanamide
- 3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-methylpropanamide
Uniqueness:
- The presence of both chloro and nitro groups on the pyrazole ring, along with the N-[(1-ethyl-1H-pyrazol-5-yl)methyl] substituent, makes this compound unique. These functional groups can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H17ClN6O3 |
|---|---|
Molecular Weight |
340.76 g/mol |
IUPAC Name |
3-(4-chloro-3-nitropyrazol-1-yl)-N-[(2-ethylpyrazol-3-yl)methyl]-N-methylpropanamide |
InChI |
InChI=1S/C13H17ClN6O3/c1-3-19-10(4-6-15-19)8-17(2)12(21)5-7-18-9-11(14)13(16-18)20(22)23/h4,6,9H,3,5,7-8H2,1-2H3 |
InChI Key |
MAZDGKXHJWSCCM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CN(C)C(=O)CCN2C=C(C(=N2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-cyclopropyl-1,3-dimethyl-4-(4-methyl-5-{[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10931084.png)
![N-(1-ethyl-1H-pyrazol-3-yl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10931090.png)

![4-(difluoromethyl)-6-(2-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10931093.png)
![N-(2,5-difluorophenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10931096.png)




![(3E)-6-methyl-3-(1-{[4-(piperidin-1-ylcarbonyl)phenyl]amino}ethylidene)-2H-pyran-2,4(3H)-dione](/img/structure/B10931117.png)
![2-[(2-ethyl-7-oxo-6-propyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B10931119.png)
![3-(5-methyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(propan-2-yloxy)propyl]propanamide](/img/structure/B10931124.png)
![N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10931126.png)
![[3-Methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridin-4-yl](pyrrolidin-1-yl)methanone](/img/structure/B10931134.png)
